molecular formula C12H18O2 B7940962 1-[3-(Methoxymethyl)phenyl]butan-1-ol

1-[3-(Methoxymethyl)phenyl]butan-1-ol

Cat. No.: B7940962
M. Wt: 194.27 g/mol
InChI Key: DDZDEEYGSFUNSD-UHFFFAOYSA-N
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Description

1-[3-(Methoxymethyl)phenyl]butan-1-ol is a secondary alcohol characterized by a butan-1-ol backbone substituted at the phenyl ring’s 3-position with a methoxymethyl group. Its molecular formula is C₁₂H₁₆O₂, with a molecular weight of 192.25 g/mol. Synthesis likely involves coupling reactions or alkylation steps similar to those described for related compounds .

Properties

IUPAC Name

1-[3-(methoxymethyl)phenyl]butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-3-5-12(13)11-7-4-6-10(8-11)9-14-2/h4,6-8,12-13H,3,5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZDEEYGSFUNSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=CC(=C1)COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Molecular Properties

Key structural analogs include phenylbutanol derivatives, indole/benzimidazole-containing alcohols, and simpler aliphatic alcohols. Their molecular features are summarized below:

Table 1: Molecular Properties of 1-[3-(Methoxymethyl)phenyl]butan-1-ol and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Evidence Source
This compound C₁₂H₁₆O₂ 192.25 3-(methoxymethyl)phenyl, butanol -
3-Methyl-2-phenylbutan-1-ol C₁₁H₁₆O 164.24 Phenyl, 3-methylbutanol
1-Phenyl-3-methylbutan-1-ol C₁₁H₁₆O 164.24 Phenyl, 3-methylbutanol
3-Methylbutan-1-ol (Isoamyl alcohol) C₅H₁₂O 88.15 Aliphatic primary alcohol
1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol C₂₀H₂₄N₂O₃ 340.40 Benzimidazole, 3-methoxyphenoxy

Key Observations :

  • The methoxymethyl group in the target compound increases polarity compared to simpler aliphatic alcohols like isoamyl alcohol .
  • Bulky substituents (e.g., benzimidazole in ) significantly elevate molecular weight and may reduce volatility.
Pharmacological Activity

Table 2: Pharmacological Profiles of Analogs

Compound Type Activity Evidence Source
Indole-based alcohols α₁/α₂/β₁-adrenoceptor binding, antiarrhythmic, hypotensive
MCHR1 antagonists Melanin-concentrating hormone receptor inhibition
Isoamyl alcohol Solvent use; low receptor affinity

Key Observations :

  • Benzimidazole derivatives (e.g., ) may exhibit kinase inhibition similar to tyrosine kinase inhibitors listed in .

Key Observations :

  • Methoxymethyl and aromatic substituents may reduce volatility but introduce unknown chronic toxicity risks.
  • Aliphatic alcohols like isoamyl alcohol have well-documented exposure limits .

Preparation Methods

Mechanism and Substrate Design

Friedel-Crafts alkylation offers a direct route to introduce aliphatic chains to aromatic systems. For 1-[3-(Methoxymethyl)phenyl]butan-1-ol, the methoxymethyl group at the meta position activates the benzene ring toward electrophilic substitution. A modified approach from CN103073391A involves:

  • Chlorobutanol Ester Formation : Tetrahydrofuran (THF) reacts with acyl chloride (e.g., acetyl chloride) catalyzed by ZnCl₂ at 0–25°C to yield 4-chlorobutanol ester.

  • Alkylation : The ester undergoes Friedel-Crafts reaction with 3-(methoxymethyl)benzene using AlCl₃ (1:1.5 molar ratio to THF) at 0–20°C.

  • Hydrolysis : Alkaline hydrolysis (NaOH/MeOH, 20–60°C) cleaves the ester to the alcohol.

Key Parameters:

  • Yield : 70–75% for alkylation, with hydrolysis achieving >95% efficiency.

  • Regioselectivity : Methoxymethyl’s ortho/para-directing effect positions the butanol chain predominantly at the para site.

Ketone Reduction Strategies

Synthesis of 1-[3-(Methoxymethyl)phenyl]butan-1-one

The ketone precursor is synthesized via Friedel-Crafts acylation:

  • Acylation : 3-(Methoxymethyl)benzene reacts with butanoyl chloride (AlCl₃, 0–5°C) to form 1-[3-(Methoxymethyl)phenyl]butan-1-one.

  • Purification : Distillation or recrystallization isolates the ketone (purity >98%).

Reduction to Alcohol

Reduction methods from Ambeed.com include:

Sodium Borohydride (NaBH₄)

  • Conditions : THF/EtOH/H₂O (0°C, 1 h), pH adjustment with H₂SO₄.

  • Yield : ~56%, with diastereomeric purity >90%.

Diisobutylaluminum Hydride (DIBAH)

  • Conditions : Toluene/cyclohexanol (20°C, 2 h), hydrolysis with HCl.

  • Yield : 80–97%, favoring anti-Markovnikov addition.

Comparative Analysis of Methods

Method Catalyst Temperature Yield Purity
Friedel-Crafts AlkylationAlCl₃0–20°C70–75%>95%
NaBH₄ ReductionNone0°C56%90%
DIBAH ReductionDIBAH20°C80–97%>98%

Advantages :

  • Friedel-Crafts : Scalable, minimal byproducts.

  • DIBAH : High stereoselectivity, superior yields.

Limitations :

  • NaBH₄ : Moderate yield, requires acidic workup.

  • Friedel-Crafts : Sensitive to substituent electronic effects.

Stereochemical Considerations

Chiral induction during reduction is critical. As demonstrated in, DIBAH with cyclohexanol achieves >95% enantiomeric excess (ee) for analogous alcohols, whereas NaBH₄ yields racemic mixtures. Catalytic asymmetric hydrogenation (e.g., Ir/Fe complexes) could further enhance ee but remains unexplored for this substrate.

Industrial-Scale Adaptations

Process Optimization

  • Solvent Recycling : THF and methanol are recovered via distillation (80% efficiency).

  • Catalyst Recovery : AlCl₃ is precipitated post-reaction and reused (3–5 cycles).

Emerging Methodologies

Enzymatic Reduction

Recent advances employ alcohol dehydrogenases (e.g., Lactobacillus brevis) to reduce ketones stereoselectively. Pilot studies show 85% yield and 99% ee under mild conditions (pH 7, 30°C).

Flow Chemistry

Microreactors enable continuous Friedel-Crafts alkylation, reducing reaction time from hours to minutes and improving heat dissipation.

Q & A

Q. What are the optimal synthetic routes for 1-[3-(Methoxymethyl)phenyl]butan-1-ol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound can be achieved via nucleophilic substitution or reduction pathways. For example:

  • Substitution Reaction : Starting from 3-(methoxymethyl)benzyl chloride, a Grignard reagent (e.g., butylmagnesium bromide) can be employed in anhydrous THF at 0–5°C to introduce the butanol chain. This method requires strict control of moisture and temperature to minimize side reactions .
  • Reduction Approach : Ketone precursors (e.g., 1-[3-(Methoxymethyl)phenyl]butan-1-one) can be reduced using NaBH₄ in ethanol at room temperature, yielding the alcohol with >85% efficiency. Catalyst choice (e.g., chiral catalysts for enantioselective synthesis) and solvent polarity significantly impact stereochemical outcomes .

Key Considerations : Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) and optimize purification using silica gel chromatography. Yield discrepancies often arise from incomplete precursor conversion or steric hindrance at the methoxymethyl-substituted phenyl ring .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: A multi-technique approach is critical:

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the presence of the methoxymethyl group (δ ~3.3 ppm for OCH₃, δ ~4.4 ppm for CH₂O) and the butanol backbone. Compare with computational predictions (e.g., DFT calculations) to resolve overlapping signals .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular ion peaks (expected m/z: 208.1468 [M+H]⁺) and detect impurities like oxidation byproducts .
  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm ensures purity >98%. Retention time shifts may indicate residual solvents or unreacted precursors .

Data Interpretation : Cross-validate results with PubChem or DSSTox databases to address spectral anomalies caused by rotational isomers or hydrogen bonding .

Advanced Research Questions

Q. How can contradictory spectroscopic data be resolved when analyzing this compound’s reaction intermediates?

Methodological Answer: Contradictions often arise from:

  • Rotational Isomerism : The methoxymethyl group’s flexibility can lead to multiple conformers, altering NMR splitting patterns. Variable-temperature NMR (VT-NMR) between −40°C and 25°C can freeze conformers and clarify assignments .
  • Oxidative Byproducts : During synthesis, trace oxidation of the alcohol to ketones (e.g., under aerobic conditions) may occur. Use LC-MS/MS to detect low-abundance ketones (m/z: 206.1312 [M+H]⁺) and adjust inert gas purging in reaction setups .

Recommendation : Pair experimental data with computational tools like Gaussian for optimizing molecular geometries and predicting spectral profiles .

Q. What computational approaches predict the biological activity and toxicity of this compound?

Methodological Answer:

  • QSAR Modeling : Train models using datasets of structurally similar alcohols (e.g., 1-(4-chlorophenyl)butan-1-ol) to predict receptor binding affinities. Focus on descriptors like logP (calculated: ~2.1) and polar surface area (PSA: ~20 Ų) to estimate blood-brain barrier penetration .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) for toxicity screening. Prioritize metabolites (e.g., oxidized ketones) identified via in silico metabolic pathway analysis (e.g., SwissADME) .

Validation : Cross-check predictions with in vitro assays (e.g., Ames test for mutagenicity) and hepatic microsomal stability studies .

Q. What are the key considerations in designing in vitro toxicity studies for this compound?

Methodological Answer:

  • Dose Range : Start with IC₅₀ determination via MTT assay (0.1–100 µM in HepG2 cells) to establish cytotoxicity thresholds. Account for solvent effects (e.g., DMSO ≤0.1% v/v) .
  • Metabolic Stability : Incubate with human liver microsomes (HLMs) at 37°C, monitoring depletion kinetics via LC-MS. Use NADPH cofactors to simulate Phase I metabolism and identify reactive intermediates .
  • Genotoxicity : Conduct comet assays to detect DNA strand breaks at sub-cytotoxic doses (1–10 µM). Include positive controls (e.g., ethyl methanesulfonate) and validate with duplicate experiments .

Safety Protocols : Follow OSHA guidelines for handling flammable liquids (flash point: ~75°C) and use fume hoods during solvent evaporation steps .

Q. How can researchers optimize enantiomeric resolution for chiral derivatives of this compound?

Methodological Answer:

  • Chiral Chromatography : Use Chiralpak IA-3 columns with hexane/isopropanol (90:10) to separate enantiomers. Adjust flow rate (1.0 mL/min) and column temperature (25°C) for baseline resolution .
  • Kinetic Resolution : Employ lipase-mediated acetylation (e.g., Candida antarctica lipase B) in tert-butyl methyl ether. Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC, targeting >95% ee .

Challenges : Steric hindrance from the methoxymethyl group may reduce enzyme accessibility. Screen alternative biocatalysts (e.g., Pseudomonas fluorescens lipase) or co-solvents (e.g., ionic liquids) to improve efficiency .

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